![molecular formula C13H22N2O2 B14047870 9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
9-Alloc-2,9-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Alloc-2,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework that includes a spiro-fused diazaspiro[5.5]undecane core. This compound has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and versatile synthetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Alloc-2,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Another approach involves the use of olefin metathesis reactions, often catalyzed by Grubbs catalysts.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and catalyst development may pave the way for more efficient large-scale production in the future .
Analyse Des Réactions Chimiques
Types of Reactions
9-Alloc-2,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Applications De Recherche Scientifique
9-Alloc-2,9-diazaspiro[5.5]undecane has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Mécanisme D'action
The mechanism of action of 9-Alloc-2,9-diazaspiro[5.5]undecane involves its interaction with molecular targets such as the endoplasmic reticulum. It induces the endoplasmic reticulum stress response by depleting intracellular calcium stores, leading to the activation of molecular chaperones like GRP78. This activation triggers a cascade of events that ultimately result in apoptosis, particularly in malignant cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Similar in structure but differs in the position of nitrogen atoms.
2,4-Dioxa- and 2,4-Diazaspiro[5.5]undecane: These compounds contain oxygen atoms in the spirocyclic core.
Uniqueness
9-Alloc-2,9-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of the Alloc protecting group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H22N2O2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
prop-2-enyl 2,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-2-10-17-12(16)15-8-5-13(6-9-15)4-3-7-14-11-13/h2,14H,1,3-11H2 |
Clé InChI |
HSAAWBQCRLQJLI-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)N1CCC2(CCCNC2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


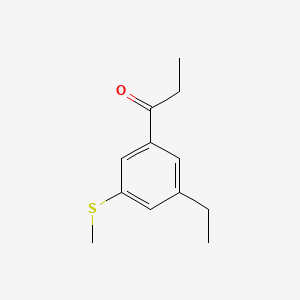
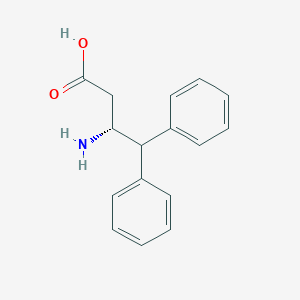
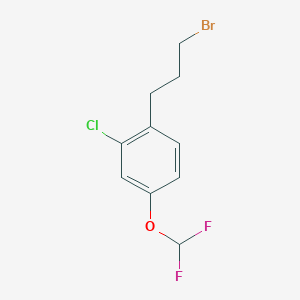
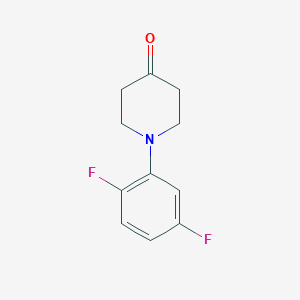
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)
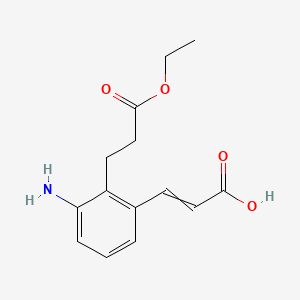
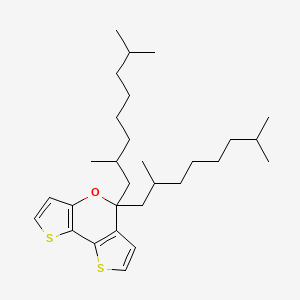
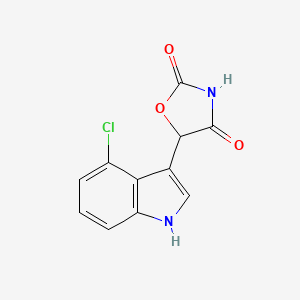
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)
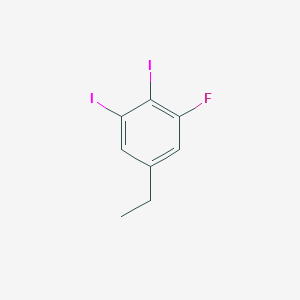
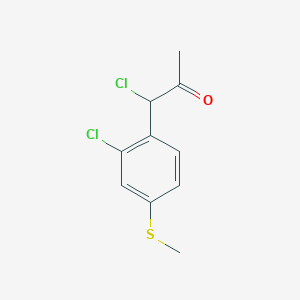

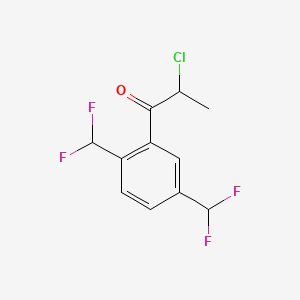
![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)
